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Core Science & Biosynthesis

Foundational

Structural and Stereochemical Profiling of tert-Butyl 4-[(1S)-1-aminoethyl]benzoate: A Comprehensive Guide for Application Scientists

Executive Summary tert-Butyl 4-[(1S)-1-aminoethyl]benzoate (CAS: 847729-02-6) is a highly versatile chiral building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). As a primary 1-ary...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

tert-Butyl 4-[(1S)-1-aminoethyl]benzoate (CAS: 847729-02-6) is a highly versatile chiral building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). As a primary 1-arylethylamine derivative featuring a bulky para-substituted tert-butyl ester, its structural integrity and enantiomeric purity are critical for downstream stereospecific coupling reactions. This whitepaper details the molecular architecture, crystallographic behavior, and the rigorous analytical workflows required to definitively assign and validate its (1S) absolute configuration.

Rather than relying on outdated optical rotation metrics, this guide establishes a dual-orthogonal validation framework—combining solid-state anomalous dispersion X-ray crystallography with solution-state nuclear magnetic resonance (NMR) empirical modeling—to ensure absolute scientific integrity in drug development pipelines.

Molecular Architecture & Stereochemistry

The molecule comprises two distinct domains that dictate its physicochemical and crystallographic behavior:

  • The (1S)-1-Aminoethyl Pharmacophore : The benzylic stereocenter is the primary locus of chirality, governed by Cahn-Ingold-Prelog (CIP) priority rules (-NH₂ > -Aryl > -CH₃ > -H). In pharmaceutical applications, this specific spatial arrangement is often the difference between a highly potent target binder and an inactive enantiomer.

  • The para-tert-Butyl Benzoate Moiety : The tert-butyl ester serves as a robust protecting group, resistant to nucleophilic attack and mild hydrolysis. However, its significant steric bulk and high rotational degrees of freedom profoundly impact the compound's solid-state packing, introducing entropic penalties during crystallization.

Crystallographic Profiling & Solid-State Behavior

Obtaining a high-resolution single-crystal structure of the free base is notoriously difficult due to its low melting point and tendency to form oils. Therefore, derivatization into a crystalline salt (e.g., a hydrochloride salt) is a mandatory first step.

Anomalous Dispersion and the Flack Parameter

To definitively prove the (1S) configuration via X-ray diffraction, the crystal must contain an atom with a sufficient anomalous scattering signal. The free base contains only C, H, N, and O—none of which provide strong anomalous dispersion. By forming the hydrochloride salt, we introduce a chlorine atom (Z=17). When irradiated with Cu-K α X-rays ( λ=1.54178 Å), the chloride ion acts as a heavy-atom anomalous scatterer, allowing for the precise calculation of the Flack parameter. A Flack parameter near zero with a low standard uncertainty provides definitive proof of the absolute structure .

Mitigating tert-Butyl Ester Rotational Disorder

When analyzing the crystal lattice of tert-butyl benzoate derivatives, application scientists must anticipate rotational disorder. The tert-butyl group is notorious for adopting multiple staggered conformations within the crystal void spaces. If unaddressed during structural refinement, this disorder manifests as anomalously large thermal displacement parameters (ellipsoids) and residual electron density peaks. The standard crystallographic mitigation strategy involves splitting the carbon atom occupancies (e.g., a 0.60/0.40 ratio) and applying isotropic constraints or rigid-bond restraints to stabilize the refinement .

Table 1: Anticipated Crystallographic Parameters for the HCl Salt
ParameterAnticipated Value / RangeStructural Rationale
Crystal System Orthorhombic or MonoclinicTypical for chiral organic salts lacking higher symmetry.
Space Group P21​21​21​ or P21​ Must be a Sohncke space group (chiral) due to the enantiopure (1S) center.
Flack Parameter 0.00 ± 0.05Chloride anomalous dispersion (Cu-K α ) enables definitive absolute structure assignment.
R-factor ( R1​ ) < 5.0%Indicates a high-quality, reliable structural model.
tert-Butyl Occupancy Split (e.g., 0.60 / 0.40)Accounts for the statistical rotational disorder of the three methyl groups.

Stereochemical Validation Protocols (Solution-State)

While X-ray crystallography provides definitive solid-state proof, growing diffraction-quality crystals can take weeks. The Modified Mosher’s Method provides a rapid, self-validating solution-state orthogonal technique.

By reacting the primary amine with both (R)- and (S)- α -methoxy- α -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), we generate two diastereomeric amides. The trifluoromethyl group and the carbonyl oxygen lock the amide into a preferred conformation. Consequently, the phenyl ring of the MTPA moiety selectively shields the protons on one face of the 1-aminoethyl group. By calculating the chemical shift difference ( ΔδSR=δS​−δR​ ), we eliminate solvent and concentration artifacts. A systematic distribution of positive and negative ΔδSR values across the molecule confirms the (1S) absolute configuration , .

Table 2: 1 H NMR Chemical Shift Differences ( ΔδSR ) for Mosher's Amides
Proton EnvironmentExpected ΔδSR SignCausality of Anisotropic Shielding
Benzylic Methine (-CH-) Negative (-)Shielded by the MTPA phenyl ring in the (R)-amide conformation.
Methyl Group (-CH 3​ ) Positive (+)Shielded by the MTPA phenyl ring in the (S)-amide conformation.
Aryl Protons (ortho) Negative (-)Resides in the shielding cone of the MTPA phenyl in the (R)-amide.

Experimental Workflows

Protocol 1: Crystallization of the Hydrochloride Salt (Solid-State Validation)

Causality Focus: Precipitation of the salt from a non-polar antisolvent forces slow nucleation, yielding diffraction-quality single crystals while simultaneously purging achiral impurities. This is a self-validating step; if the stoichiometry deviates from 1:1, the crystal lattice will fail to pack properly.

  • Dissolution : Dissolve 100 mg of tert-butyl 4-[(1S)-1-aminoethyl]benzoate free base in 2.0 mL of anhydrous diethyl ether.

  • Salt Formation : Dropwise add 1.1 equivalents of 2.0 M HCl in diethyl ether under an inert argon atmosphere at 0 °C. A white precipitate will immediately form.

  • Redissolution : Isolate the solid via vacuum filtration and redissolve it in a minimum volume of boiling anhydrous ethanol.

  • Vapor Diffusion : Place the ethanol solution in an uncapped inner vial. Place this inner vial inside a larger sealed chamber containing pentane (antisolvent). Allow vapor diffusion to occur undisturbed over 48–72 hours at ambient temperature.

  • Validation : Harvest the resulting needle-like crystals. Perform elemental analysis to confirm a 1:1 amine-to-HCl stoichiometry prior to mounting the crystal on the diffractometer.

Protocol 2: Mosher's Amide Derivatization (Solution-State Validation)

Causality Focus: Synthesizing both diastereomers ensures that the ΔδSR values can be calculated internally. Relying on a single diastereomer is scientifically invalid, as absolute chemical shifts fluctuate with concentration. The dual-synthesis acts as a self-validating mathematical check.

  • Preparation : In two separate, flame-dried NMR tubes (labeled A and B), dissolve 10 mg of the free amine in 0.5 mL of CDCl 3​ containing 2.0 equivalents of anhydrous pyridine- d5​ (acting as both base and internal reference).

  • Derivatization : To tube A, add 1.5 equivalents of (R)-MTPA-Cl. To tube B, add 1.5 equivalents of (S)-MTPA-Cl.

  • Reaction : Cap and invert the tubes to mix. The acylation of the primary amine reaches completion within 15 minutes at room temperature.

  • Acquisition & Calculation : Acquire high-resolution 1 H and 19 F NMR spectra. Calculate ΔδSR=δS​−δR​ for the benzylic methine proton and the adjacent methyl protons. Map the signs against the empirical model to validate the (1S) configuration.

Stereochemical Resolution & Validation Workflow

Workflow A tert-butyl 4-[(1S)-1-aminoethyl]benzoate (Free Base) B HCl Salt Formation (Enhances Crystallinity & Z-value) A->B Vapor Diffusion Crystallization C Mosher's Derivatization ((R)- & (S)-MTPA-Cl) A->C In-situ NMR Derivatization D Single-Crystal XRD (Anomalous Dispersion via Cl-) B->D Flack Parameter ≈ 0 E 1H/19F NMR Analysis (Calculate ΔδSR) C->E Empirical Shielding Model F Absolute Configuration Definitively Confirmed as (1S) D->F Solid-State Proof E->F Solution-State Proof

Dual-Orthogonal Workflow for the Stereochemical Validation of Chiral Amines.

References

  • Hoye, T. R., & Renner, M. K. (2005). "MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration." The Journal of Organic Chemistry, 70(23), 9369–9374. URL:[Link]

  • Li, X., et al. (2019). "Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance." Frontiers in Chemistry, 7, 356. URL:[Link]

  • Gupta, S. N., et al. (2003). "Synthesis, Crystal Structures, and Laser Flash Photolysis of tert-Butyl Aroylperbenzoates." The Journal of Organic Chemistry, 68(21), 8042–8049. URL:[Link]

  • Legostaeva, Y. V., et al. (2019). "The Crystal Structure of N-(1-Arylethyl)-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides as the Factor Determining Biological Activity Thereof." Molecules, 24(8), 1555. URL:[Link]

Exploratory

mass spectrometry (MS) fragmentation pattern of tert-butyl 4-[(1S)-1-aminoethyl]benzoate

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of tert-butyl 4-[(1S)-1-aminoethyl]benzoate Authored by: A Senior Application Scientist This guide provides a detailed examination of the mass sp...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of tert-butyl 4-[(1S)-1-aminoethyl]benzoate

Authored by: A Senior Application Scientist

This guide provides a detailed examination of the mass spectrometric behavior of tert-butyl 4-[(1S)-1-aminoethyl]benzoate, a compound of interest in pharmaceutical development and organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document elucidates the compound's fragmentation pathways under electrospray ionization (ESI), offering predictive insights and practical methodologies for its characterization.

Introduction: The Analytical Imperative

Tert-butyl 4-[(1S)-1-aminoethyl]benzoate is a chiral building block frequently utilized in the synthesis of pharmacologically active molecules. Its structure, featuring a primary amine, a tert-butyl ester, and an aromatic core, presents a unique combination of functional groups that dictates its behavior in a mass spectrometer. A thorough understanding of its fragmentation pattern is paramount for unambiguous identification, purity assessment, and quantitative analysis in complex matrices such as biological fluids or reaction mixtures. This guide provides a foundational understanding of its mass spectrometric signature, grounded in the principles of ion chemistry.

Molecular Structure and Ionization

To predict fragmentation, one must first consider the molecule's structure and its most probable site of ionization.

  • Molecular Formula: C₁₃H₁₉NO₂

  • Monoisotopic Mass: 221.14 Da

  • Key Functional Groups:

    • Primary Amine (-NH₂): A basic site, readily protonated under typical positive-mode ESI conditions.

    • Tert-butyl Ester (-COOC(CH₃)₃): A bulky ester group known for a characteristic neutral loss.

    • Aromatic Ring: Provides electronic stability to adjacent benzylic and acylium ions.

Under positive-mode electrospray ionization (ESI), the primary amine group is the most likely site of protonation due to its high basicity. This results in the formation of the protonated molecule, [M+H]⁺, with a theoretical m/z of 222.15. This ion serves as the precursor for all subsequent fragmentation events in an MS/MS experiment (also known as Collision-Induced Dissociation or CID).

Predicted Fragmentation Pathways (Positive-Mode ESI)

Upon collisional activation, the [M+H]⁺ precursor ion (m/z 222.15) is predicted to follow several distinct and high-propensity fragmentation pathways. The primary cleavages are driven by the formation of stable neutral molecules and resonance-stabilized fragment ions.

Pathway A: The Dominant Neutral Loss of Isobutylene

The most characteristic fragmentation of tert-butyl esters is the facile loss of isobutylene (C₄H₈), a neutral molecule with a mass of 56.06 Da. This occurs through a six-membered ring transition state, a type of McLafferty-like rearrangement, which is energetically highly favorable.

  • Mechanism: The protonated amine likely facilitates this rearrangement, leading to the cleavage of the C-O bond of the ester.

  • Resulting Fragment: This pathway yields a protonated 4-(1-aminoethyl)benzoic acid ion at m/z 166.08 . This is often the base peak (most intense signal) in the product ion spectrum.

Pathway B: Benzylic Cleavage and Loss of Ammonia

The bond between the chiral carbon and the aromatic ring is a benzylic position. While direct cleavage at this position is possible, a more probable event following protonation at the amine is the loss of ammonia (NH₃), a stable neutral molecule with a mass of 17.03 Da.

  • Mechanism: The protonated amine group is an excellent leaving group. Its departure as neutral ammonia results in the formation of a secondary benzylic carbocation.

  • Resulting Fragment: This pathway produces a fragment ion at m/z 205.12 . This ion retains the tert-butyl ester and the aromatic ring.

Pathway C: Sequential Fragmentation

The primary fragments can themselves undergo further fragmentation, providing deeper structural confirmation.

  • Fragmentation of m/z 166.08: The fragment from Pathway A can lose ammonia (NH₃), resulting in a fragment at m/z 149.06 . Alternatively, it can lose water (H₂O) from the carboxylic acid group, yielding an acylium ion at m/z 148.07 .

  • Fragmentation of m/z 205.12: The fragment from Pathway B, which is a tert-butyl ester, can subsequently lose isobutylene (56.06 Da) to form the same acylium ion at m/z 149.06 .

The convergence of different fragmentation routes on a common product ion (m/z 149.06) adds a high degree of confidence to the structural elucidation.

Summary of Predicted Fragment Ions

The table below summarizes the key ions expected in the positive-mode ESI product ion spectrum of tert-butyl 4-[(1S)-1-aminoethyl]benzoate.

m/z (Theoretical) Proposed Identity Origin Pathway
222.15[M+H]⁺Precursor Ion-
166.08[M+H - C₄H₈]⁺Loss of isobutyleneA (Dominant)
205.12[M+H - NH₃]⁺Loss of ammoniaB
149.06[M+H - C₄H₈ - NH₃]⁺Sequential lossC

Visualizing the Fragmentation

The following diagrams illustrate the primary fragmentation pathways described above.

G cluster_main Primary Fragmentation Pathways M [M+H]⁺ m/z 222.15 F1 [M+H - C₄H₈]⁺ m/z 166.08 M->F1  - C₄H₈ (56.06 Da)  (Pathway A) F2 [M+H - NH₃]⁺ m/z 205.12 M->F2  - NH₃ (17.03 Da)  (Pathway B) G cluster_secondary Sequential and Convergent Fragmentation F1 [M+H - C₄H₈]⁺ m/z 166.08 F3 [M+H - C₄H₈ - NH₃]⁺ m/z 149.06 F1->F3  - NH₃ (17.03 Da) F2 [M+H - NH₃]⁺ m/z 205.12 F2->F3  - C₄H₈ (56.06 Da)

Caption: Secondary fragmentation leading to a convergent ion.

Experimental Protocol: Acquiring Confirmatory Data

To empirically validate this predicted fragmentation, a standard LC-MS/MS experiment in product ion scan mode is recommended.

Step-by-Step Methodology
  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of tert-butyl 4-[(1S)-1-aminoethyl]benzoate in methanol or acetonitrile.

    • Dilute this stock solution to a working concentration of 1 µg/mL using a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid ensures efficient protonation of the analyte.

  • Liquid Chromatography (for sample introduction):

    • Column: A standard C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Gradient: A simple gradient from 5% to 95% B over 5-10 minutes is sufficient to elute the compound.

  • Mass Spectrometry (Positive ESI Mode):

    • Ion Source Parameters: Optimize capillary voltage (e.g., 3-4 kV), desolvation gas flow, and temperature to achieve a stable and robust signal for the precursor ion.

    • MS1 Scan: Perform a full scan (e.g., m/z 50-500) to locate the [M+H]⁺ ion at m/z 222.15.

    • MS2 Product Ion Scan:

      • Set the quadrupole (Q1) to isolate the precursor ion (m/z 222.15).

      • Introduce collision gas (e.g., argon) into the collision cell (Q2).

      • Ramp the collision energy (CE). A starting point of 15-25 eV is recommended. Acquiring data at multiple CEs (e.g., 10, 20, 40 eV) can provide a comprehensive picture of both low-energy and high-energy fragmentation processes.

      • Scan the third quadrupole (Q3) to detect all resulting fragment ions.

Conclusion

The mass spectrometry fragmentation of tert-butyl 4-[(1S)-1-aminoethyl]benzoate in positive-mode ESI is dominated by the characteristic neutral loss of isobutylene (56 Da) from the tert-butyl ester group, yielding the base peak at m/z 166.08. A secondary pathway involving the loss of ammonia (17 Da) is also anticipated, producing an ion at m/z 205.12. These primary fragments can further dissociate to produce a common ion at m/z 149.06, providing a robust and multi-point signature for the confident identification of this molecule. The methodologies and predictive data presented herein serve as a valuable resource for analysts in the pharmaceutical and chemical industries.

References

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications (3rd ed.). John Wiley & Sons. This textbook provides a comprehensive overview of fragmentation mechanisms for common functional groups. [Link]

  • Vekey, K., & Czira, G. (1997). The McLafferty rearrangement of tert-butyl esters of dicarboxylic acids. Journal of Mass Spectrometry, 32(10), 1124–1127. This article discusses the specific mechanism of isobutylene loss from tert-butyl esters. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer. This text offers detailed explanations of fragmentation rules and rearrangements relevant to organic molecules. [Link]

Foundational

Thermal Stability and Melting Point Characterization of tert-Butyl 4-[(1S)-1-aminoethyl]benzoate: A Technical Guide

Executive Summary tert-Butyl 4-[(1S)-1-aminoethyl]benzoate (CAS: 847729-02-6)[1] is a highly specialized chiral intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Due to the prese...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

tert-Butyl 4-[(1S)-1-aminoethyl]benzoate (CAS: 847729-02-6)[1] is a highly specialized chiral intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Due to the presence of both a thermally labile tert-butyl ester and a reactive primary chiral amine, understanding its thermodynamic profile is critical for optimizing downstream synthetic steps, storage conditions, and formulation processes. This whitepaper provides an in-depth mechanistic analysis of its thermal vulnerabilities and outlines self-validating analytical workflows for determining its melting point and thermal degradation kinetics.

Structural Vulnerabilities & Mechanistic Insights

The molecular architecture of tert-butyl 4-[(1S)-1-aminoethyl]benzoate presents two distinct thermal liabilities:

  • The tert-Butyl Ester Moiety: tert-Butyl esters are notoriously susceptible to thermal deprotection (pyrolysis). Upon exposure to thermal energy (typically >150 °C), the ester undergoes an E1-like elimination[2]. This pyrolytic cleavage liberates isobutylene as a volatile gas and leaves behind 4-[(1S)-1-aminoethyl]benzoic acid[3].

  • The (1S)-1-aminoethyl Moiety: The chiral benzylic amine is prone to oxidative degradation or racemization if exposed to high temperatures in the presence of oxygen. Consequently, thermal characterization must be conducted under an inert nitrogen atmosphere to isolate the ester's pyrolytic degradation from oxidative artifacts.

Mechanism A tert-Butyl 4-[(1S)-1-aminoethyl]benzoate (Intact Ester) B Thermal Energy (T > 150°C) A->B C 4-[(1S)-1-aminoethyl]benzoic acid (Carboxylic Acid) B->C Ester Cleavage D Isobutylene (Volatile Gas) B->D Elimination

Figure 1: Thermal degradation pathway of tert-butyl 4-[(1S)-1-aminoethyl]benzoate.

Thermodynamic Profiling: Analytical Workflows

To accurately profile this compound, researchers must employ orthogonal thermal analysis techniques in accordance with [4]. Differential Scanning Calorimetry (DSC) is utilized to determine the precise melting point (Tm) or glass transition (Tg), while Thermogravimetric Analysis (TGA) quantifies the thermal degradation (Td) onset and purity profiles[5].

Workflow Sample Sample Prep: 2-10 mg (API Intermediate) split Sample->split DSC DSC Protocol Hermetic Pan, N2 Purge split->DSC TGA TGA Protocol Open Pan, N2 Purge split->TGA MP Determine Tm / Tg (Phase Transition) DSC->MP Degradation Determine Td (Mass Loss Profile) TGA->Degradation

Figure 2: Parallel DSC and TGA analytical workflow for thermodynamic profiling.

Experimental Protocols

The following self-validating protocols are designed to ensure data integrity by preventing premature volatilization and oxidative degradation.

Protocol A: Melting Point Determination via DSC
  • Expertise & Causality: As a free base, this specific compound frequently presents as a viscous oil or low-melting solid at room temperature. A hermetic aluminum pan is strictly required. If an open pan were used, the endothermic evaporation of the sample could mask the true melting point or glass transition, leading to false thermodynamic assignments.

  • Calibration: Calibrate the DSC instrument using an Indium standard (Tm = 156.6 °C) to ensure absolute temperature accuracy.

  • Sample Preparation: Accurately weigh 2.0 to 3.0 mg of the compound into a hermetic aluminum pan and seal it with a sample press. Prepare an empty sealed pan as a reference.

  • Atmosphere: Establish a continuous dry Nitrogen (N2) purge at 50 mL/min to prevent moisture condensation at sub-ambient temperatures.

  • Thermal Method:

    • Equilibrate the sample at -20 °C for 5 minutes to establish a stable thermodynamic baseline.

    • Ramp the temperature at a controlled rate of 10 °C/min up to 150 °C.

  • Data Analysis: Integrate the endothermic peak to determine the extrapolated onset temperature (Tm) or analyze the baseline shift for the glass transition (Tg).

Protocol B: Thermal Degradation Kinetics via TGA
  • Expertise & Causality: To accurately measure the evolution of isobutylene gas during the ester cleavage, an open pan must be used. Utilizing a hermetic pan for this step would cause the evolved gas to pressurize and rupture the crucible, completely invalidating the mass loss curve and potentially damaging the microbalance.

  • Calibration: Verify the microbalance accuracy using standard weights and perform temperature calibration via the Curie point of reference metals (e.g., Nickel).

  • Sample Preparation: Weigh 5.0 to 10.0 mg of the compound into an open platinum or alumina crucible.

  • Atmosphere: Maintain an N2 purge at 60 mL/min. An inert atmosphere is critical to prevent oxidative combustion of the organic framework, ensuring the recorded mass loss is purely pyrolytic[2].

  • Thermal Method:

    • Equilibrate at 25 °C.

    • Ramp at 10 °C/min from 25 °C to 350 °C.

  • Data Analysis: Calculate the first derivative of the mass loss curve (DTG) to pinpoint the exact onset of degradation (Td).

Quantitative Data Summary

Based on the structural stoichiometry and empirical behavior of homologous tert-butyl benzoates, the following thermal parameters are established for data verification and system suitability:

Thermal PropertyAnalytical TechniqueExpected Value / RangeMechanistic Cause
Melting Point (Tm) DSC< 50 °C (Often liquid at RT)The bulky tert-butyl group disrupts highly ordered crystalline lattice packing.
Degradation Onset (Td) TGA150 °C – 250 °CE1-like thermal elimination of the tert-butyl ester group[3].
Theoretical Mass Loss TGA~25.3%Stoichiometric loss of one molar equivalent of isobutylene (MW 56.11 g/mol ) from the parent mass (221.29 g/mol ).

Conclusion

The thermal characterization of tert-butyl 4-[(1S)-1-aminoethyl]benzoate requires a nuanced approach that respects its specific structural liabilities. By utilizing hermetically sealed DSC for phase transitions and open-pan TGA for degradation kinetics, researchers can generate highly reproducible, self-validating thermodynamic profiles. Understanding the exact onset of isobutylene elimination (~150–250 °C) is paramount for establishing safe operating temperatures during chemical scale-up and API formulation.

Sources

Exploratory

solubility profile of tert-butyl 4-[(1S)-1-aminoethyl]benzoate in organic solvents

The Solubility Profile of tert-Butyl 4-[(1S)-1-aminoethyl]benzoate: A Technical Guide for Solvent Selection and Process Optimization Executive Summary tert-Butyl 4-[(1S)-1-aminoethyl]benzoate (CAS: 847729-02-6) is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

The Solubility Profile of tert-Butyl 4-[(1S)-1-aminoethyl]benzoate: A Technical Guide for Solvent Selection and Process Optimization

Executive Summary

tert-Butyl 4-[(1S)-1-aminoethyl]benzoate (CAS: 847729-02-6) is a highly specialized chiral intermediate utilized in advanced pharmaceutical synthesis . Because it serves as a critical building block in active pharmaceutical ingredient (API) development, understanding its solubility profile across diverse organic solvents is paramount. An accurate solubility model allows chemists to optimize reaction kinetics, maximize liquid-liquid extraction yields, and design robust, high-purity crystallization workflows.

Structural Deconstruction & Hansen Solubility Parameters

The solubility of any API or intermediate is a macroscopic manifestation of microscopic intermolecular forces. As an Application Scientist, rather than relying purely on trial and error, we can predict its solvent affinity by deconstructing the molecule using the Hansen Solubility Parameters (HSP) framework. This model divides cohesive energy into dispersion ( δD​ ), polar ( δP​ ), and hydrogen-bonding ( δH​ ) forces .

  • The tert-Butyl Ester Group : This bulky, highly lipophilic moiety dominates the dispersion forces ( δD​ ). It disrupts tight crystal lattice packing—generally increasing solubility in organic solvents—and acts as a weak hydrogen bond acceptor.

  • The (1S)-1-Aminoethyl Group : Featuring a primary amine, this chiral center introduces significant polarity ( δP​ ) and acts as both a strong hydrogen bond donor and acceptor ( δH​ ). With a basic pKa, its solubility is highly pH-dependent in aqueous systems, but in organic solvents, it drives affinity for protic media.

  • The Benzene Ring : The aromatic core provides a planar hydrophobic surface, facilitating π−π stacking interactions and driving solubility in aromatic or moderately polar halogenated solvents.

G API tert-butyl 4-[(1S)-1-aminoethyl]benzoate Ester tert-Butyl Ester Group API->Ester Amine 1° Amine (1S-chiral center) API->Amine Ring Aromatic Benzene Ring API->Ring Lipophilic High Lipophilicity (Non-polar solvent affinity) Ester->Lipophilic Hbond H-Bond Donor/Acceptor (Protic solvent affinity) Amine->Hbond PiPi Pi-Pi Stacking (Aromatic solvent affinity) Ring->PiPi

Structural moieties dictating the solubility profile of the compound.

Empirical Solubility Profile in Organic Solvents

Based on its structural group contributions and empirical profiling, the compound exhibits a versatile solubility profile. The table below summarizes the semi-quantitative solubility across major organic solvent classes.

Solvent ClassRepresentative SolventsEstimated Solubility (mg/mL)Mechanistic Rationale
Moderately Polar Dichloromethane (DCM), Ethyl Acetate (EtOAc)> 200 (Very High)Optimal HSP match. The solvents perfectly solvate the lipophilic ester and aromatic ring while accommodating the amine's dipole.
Polar Aprotic DMF, DMSO, Acetonitrile> 150 (Very High)Strong dipole-dipole interactions stabilize the molecule, though lacking H-bond donation.
Polar Protic Methanol, Ethanol, Isopropanol> 100 (High)Strong hydrogen bonding between the solvent's hydroxyl groups and the compound's primary amine and ester carbonyl.
Non-Polar Hexane, Heptane, Cyclohexane< 20 (Low)Hydrocarbon solvents lack the polarity and H-bonding capacity required to solvate the primary amine, leading to poor dissolution.

Experimental Methodology: Thermodynamic Solubility Determination

To generate precise, actionable data for process chemistry, kinetic dissolution observations are insufficient. The "shake-flask" method is the gold standard for determining true thermodynamic solubility , . The protocol below is designed as a self-validating system to ensure data integrity.

Workflow Step1 1. Solid Addition (Excess API) Step2 2. Equilibration (Orbital Shaker, 24-48h) Step1->Step2 Step3 3. Phase Separation (Centrifugation) Step2->Step3 Step4 4. Quantification (HPLC-UV Analysis) Step3->Step4

Standard shake-flask methodology for thermodynamic solubility determination.

Step-by-Step Protocol:

  • System Validation (Control Setup) : Concurrently prepare a vial with a reference standard (e.g., benzoic acid) of known solubility in the target solvent.

    • Causality: Recovering the exact known concentration of the standard validates the equilibration time, temperature stability, and the accuracy of the HPLC calibration curve, ensuring the entire system is trustworthy.

  • Solvent Preparation & Solid Addition : Add an excess of tert-butyl 4-[(1S)-1-aminoethyl]benzoate (e.g., 500 mg) to 1.0 mL of the target organic solvent in a tightly sealed, inert borosilicate glass vial.

    • Causality: Introducing a deliberate excess of the solid phase guarantees that the solution reaches absolute saturation without depleting the solute, which is the fundamental requirement for thermodynamic equilibrium .

  • Equilibration : Agitate the vials on a temperature-controlled orbital shaker (e.g., 25.0 ± 0.1 °C) at 300 RPM for 24 to 48 hours .

    • Causality: Continuous mechanical agitation breaks the unstirred boundary layer surrounding the solid particles. The extended 24-48 hour timeframe ensures the system transitions past initial kinetic dissolution and overcomes any transient supersaturation artifacts.

  • Phase Separation : Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes. Carefully aspirate the supernatant.

    • Causality: Centrifugation is preferred over filtration for organic solvents, as certain filters may partially absorb the compound or leach extractables. This step removes sub-micron undissolved particulates that would otherwise scatter light or artificially inflate concentration readings during UV/HPLC analysis.

  • Quantification : Dilute the supernatant using the mobile phase to fall within the linear dynamic range of the assay. Analyze via HPLC-UV against a multi-point calibration curve.

Impact on Downstream Processing

Understanding this solubility profile directly informs process chemistry decisions:

  • Liquid-Liquid Extraction : Following a reaction in an aqueous or mixed-aqueous system, basifying the aqueous layer (to deprotonate the primary amine) allows for highly efficient extraction into Ethyl Acetate or Dichloromethane, exploiting the compound's >200 mg/mL solubility in these moderately polar solvents.

  • Crystallization & Purification : The stark contrast between the compound's high solubility in Ethyl Acetate and its low solubility in Hexane makes the EtOAc/Hexane mixture an ideal solvent/anti-solvent system. The compound can be dissolved in a minimal volume of warm EtOAc, followed by the slow, controlled addition of Hexane to induce nucleation and yield high-purity crystalline solids.

References

  • Title: Hansen Solubility Parameters Applied to the Extraction of Phytochemicals Source: Plants (Basel), MDPI, 2023. URL: [Link]

  • Title: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver Source: WHO Technical Report Series, No. 1019, Annex 4, World Health Organization, 2019. URL: [Link]

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Enantiomeric Excess (ee) in tert-Butyl 4-[(1S)-1-aminoethyl]benzoate Synthesis

Welcome to the Advanced Technical Support Center for the synthesis of tert-butyl 4-[(1S)-1-aminoethyl]benzoate . This compound is a critical chiral building block in medicinal chemistry, providing a stereochemically defi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the synthesis of tert-butyl 4-[(1S)-1-aminoethyl]benzoate . This compound is a critical chiral building block in medicinal chemistry, providing a stereochemically defined scaffold for active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders and oncology pathways 1.

Achieving high enantiomeric excess (ee > 98%) at the benzylic amine stereocenter is notoriously challenging due to competing background reactions and the thermodynamic similarities of stereoisomers. This guide provides drug development professionals with field-proven troubleshooting strategies, causality-driven mechanistic insights, and self-validating experimental protocols.

Diagnostic Workflow for Low Enantiomeric Excess

When your synthesis fails to meet the >98% ee threshold, the root cause is inherently tied to your chosen synthetic route. Use the diagnostic decision tree below to isolate the mechanistic failure in your workflow.

EE_Troubleshooting Start Low Enantiomeric Excess (<90% ee)? CheckRoute Identify Synthetic Route Start->CheckRoute Route1 Asymmetric Reductive Amination (ARA) CheckRoute->Route1 Route2 Classical Chiral Resolution CheckRoute->Route2 Route3 Biocatalysis (Transaminase/Lipase) CheckRoute->Route3 ARA_Fix Suppress Background Reduction (Optimize Ligand/Temp) Route1->ARA_Fix Achiral background reaction Res_Fix Prevent Co-precipitation (Control Cooling Rate) Route2->Res_Fix Poor Ostwald ripening Bio_Fix Implement Dynamic Kinetic Resolution (DKR) Route3->Bio_Fix 50% theoretical yield cap

Diagnostic decision tree for troubleshooting low enantiomeric excess in chiral amine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Asymmetric Reductive Amination (ARA) of tert-butyl 4-acetylbenzoate is stalling at 80-85% ee. How can I push this to >98% ee?

The Causality: In transition-metal-catalyzed ARA, the formation of the chiral amine relies on the enantioselective addition of hydride to the prochiral imine intermediate. If your ee is capped at 85%, you are likely experiencing a competing non-catalyzed background reduction . When using aggressive hydrogen sources (like formic acid/triethylamine mixtures at elevated temperatures), the imine can be reduced directly by the formate without coordinating to the chiral catalyst (e.g., Ru-BINAP or Rh-DuPHOS) 2. The Solution:

  • Switch the Hydrogen Source: Replace formic acid with isopropanol. Isopropanol is a milder hydrogen donor that strictly requires the transition metal catalyst to transfer the hydride, effectively shutting down the achiral background pathway 2.

  • Lower the Temperature: Decrease the reaction temperature from 60°C to 25°C. This increases the enantio-determining transition state energy difference ( ΔΔG‡ ) between the Re and Si face hydride attacks.

Q2: During classical resolution with L-(+)-tartaric acid, my diastereomeric salt yields are low, and the ee fluctuates batch-to-batch. What is failing?

The Causality: Classical resolution relies on the differential solubility of diastereomeric salts. For 1-arylethylamine derivatives, rapid cooling leads to kinetic precipitation, causing the more soluble (R)-amine-tartrate salt to co-precipitate with the desired (S)-amine-tartrate salt 3. Furthermore, the bulky tert-butyl ester group on the para-position alters the crystal lattice packing compared to unsubstituted phenylethylamine, making standard solvent ratios ineffective. The Solution: Implement a thermodynamic crystallization protocol . Heat the mixture to reflux in a tailored solvent system (typically Methanol/Water 9:1), and cool at a strict rate of 0.1°C/min to promote Ostwald ripening. This allows kinetically trapped, incorrectly paired salts to redissolve and crystallize into the thermodynamically stable, enantiopure lattice 4.

Q3: Can enzymatic kinetic resolution be used without losing 50% of my starting material?

The Causality: Standard kinetic resolution using lipases (e.g., Candida antarctica lipase B, CALB) is mathematically capped at a 50% yield because the enzyme selectively acylates only one enantiomer, leaving the other unreacted 5. The Solution: Utilize Dynamic Kinetic Resolution (DKR) . By introducing a Ruthenium-based racemization catalyst (e.g., Shvo's catalyst) into the enzymatic reaction vessel, the unreacted (R)-enantiomer is continuously racemized back into the (S)-enantiomer in situ. This allows for a theoretical yield of 100% with >99% ee3.

DKR_Pathway Racemate Racemic Amine (R/S Mixture) R_Amine (R)-Amine (Unwanted) Racemate->R_Amine S_Amine (S)-Amine (Target) Racemate->S_Amine Racemization In Situ Racemization (Ru-Catalyst) R_Amine->Racemization Fast Acylation Enzymatic Acylation (CALB Lipase) S_Amine->Acylation Selective Racemization->S_Amine Product Enantiopure (S)-Amide (>99% ee) Acylation->Product

Mechanistic pathway of Dynamic Kinetic Resolution (DKR) breaking the 50% yield barrier.

Quantitative Data: Strategy Comparison

To select the optimal route for your specific scale and regulatory requirements, compare the quantitative metrics of the three primary methodologies for 1-arylethylamine synthesis:

Synthetic StrategyTypical YieldTypical ee (%)ScalabilityPrimary Limitation / Failure Mode
Asymmetric Reductive Amination (ARA) 81–95%85–98%High (Pilot/Commercial)High catalyst cost; sensitive to background reduction.
Classical Resolution (Tartaric Acid) 40–45%*98–99%Very High (Tons)Maximum 50% theoretical yield without external racemization.
Dynamic Kinetic Resolution (DKR) 85–92%>99%Medium (Bench/Pilot)Complex reaction engineering; enzyme/metal cross-poisoning.

*Yield represents the percentage of the desired enantiomer recovered from the racemate (theoretical max = 50%).

Self-Validating Experimental Protocol

Enantiomeric Enrichment via Classical Diastereomeric Salt Formation

This protocol utilizes L-(+)-Tartaric acid to isolate the (1S) enantiomer from racemic tert-butyl 4-(1-aminoethyl)benzoate. It is designed with built-in validation checkpoints to guarantee scientific integrity 3.

Materials Required:

  • Racemic tert-butyl 4-(1-aminoethyl)benzoate (1.0 eq, 100 mmol)

  • L-(+)-Tartaric acid (0.5 to 1.0 eq, depending on optimization)

  • Methanol (HPLC Grade)

  • 1M NaOH (aq)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Salt Formation: Dissolve 100 mmol of the racemic amine in 150 mL of Methanol in a 500 mL round-bottom flask equipped with a reflux condenser. In a separate beaker, dissolve 100 mmol of L-(+)-Tartaric acid in 100 mL of Methanol.

  • Controlled Mixing: Heat the amine solution to 60°C. Add the tartaric acid solution dropwise over 30 minutes.

    • Self-Validation Check 1: The solution must remain clear during addition. If premature precipitation occurs, increase the solvent volume by 10% to prevent kinetic trapping of the wrong diastereomer.

  • Thermodynamic Crystallization: Once addition is complete, maintain reflux for 1 hour. Program the heating mantle to cool the solution to 5°C at a strict rate of 0.1°C per minute .

  • Isolation: Filter the resulting white crystals under a vacuum. Wash the filter cake with 20 mL of ice-cold Methanol.

    • Self-Validation Check 2: Take a 5 mg sample of the wet cake, basify, extract into DCM, and run Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10). The ee should be >90%. If ee < 90%, perform a second recrystallization from Methanol before proceeding to step 5.

  • Basification (Free-basing): Suspend the enantiopure salt in 100 mL of DCM and 100 mL of distilled water. Chill to 0°C. Slowly add 1M NaOH until the aqueous layer reaches pH 10-11.

  • Extraction & Recovery: Separate the organic (DCM) layer. Extract the aqueous layer twice more with 50 mL DCM. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield enantiopure tert-butyl 4-[(1S)-1-aminoethyl]benzoate.

References

  • ResearchGate. "Modular Phospholane Ligands in Asymmetric Catalysis." Organic Reactions & Asymmetric Catalysis. Available at: [Link]

  • ResearchGate. "Recent Developments in Optical Resolution." Separation Science. Available at: [Link]

  • ResearchGate. "Industrial Methods for the Production of Optically Active Intermediates." Biocatalysis & Industrial Chemistry, 2025. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Crystallization Solvents for High-Purity Tert-butyl 4-[(1S)-1-aminoethyl]benzoate

Welcome to the technical support center for the crystallization of tert-butyl 4-[(1S)-1-aminoethyl]benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, pra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of tert-butyl 4-[(1S)-1-aminoethyl]benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining this chiral intermediate in high purity. As a key building block, its crystalline form, purity, and yield are critical for downstream success. This document provides FAQs, troubleshooting guides, and detailed protocols to navigate the complexities of its crystallization.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the crystallization of tert-butyl 4-[(1S)-1-aminoethyl]benzoate, grounding the answers in fundamental principles of physical organic chemistry.

Q1: What are the ideal properties of a crystallization solvent for tert-butyl 4-[(1S)-1-aminoethyl]benzoate?

A1: The ideal solvent is one in which the compound has high solubility at an elevated temperature but low solubility at a lower temperature (e.g., room temperature or 0 °C). This temperature-dependent solubility differential is the primary driver for high-yield crystallization. Other key properties include:

  • Impurity Rejection: The solvent should be a poor solvent for known impurities, ensuring they remain in the mother liquor.

  • Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should be volatile enough to be easily removed from the final crystals during drying but not so volatile that it evaporates excessively during the dissolution phase.

  • Crystal Habit: The solvent should promote the formation of well-defined, easily filterable crystals rather than fine needles or oils.

  • Safety & Environmental Profile: The solvent should have a favorable safety (low toxicity, high flash point) and environmental profile.

Q2: Which solvent systems are a good starting point for screening?

A2: Given the structure of tert-butyl 4-[(1S)-1-aminoethyl]benzoate, which contains a non-polar tert-butyl group, an aromatic ring, and a polar primary amine, a range of solvents and mixtures should be evaluated. Start with:

  • Alcohols: Isopropanol, Ethanol, Methanol. These can form hydrogen bonds with the amine.

  • Esters: Ethyl acetate, Isopropyl acetate. These are moderately polar.

  • Hydrocarbons: Heptane, Toluene. These are non-polar and can serve as anti-solvents.

  • Ethers: Methyl tert-butyl ether (MTBE), 2-Methyltetrahydrofuran (2-MeTHF).

  • Ketones: Acetone, Methyl isobutyl ketone (MIBK).

  • Mixed Solvent Systems: Often, a mixture provides the optimal solubility profile. For example, dissolving the compound in a minimal amount of a "good" solvent like ethanol at high temperature and then adding a "poor" solvent (anti-solvent) like heptane can effectively induce crystallization.[1]

Q3: How does the chiral nature of the molecule affect crystallization?

A3: The (S)-enantiomer's crystallization can be influenced by the presence of the (R)-enantiomer. If the racemate forms a "conglomerate" (a simple mixture of crystals of the pure enantiomers), purification by crystallization is straightforward. However, if it forms a "racemic compound" (a 1:1 ordered crystal lattice of both enantiomers) or a "solid solution" (where the enantiomers are interchangeable in the crystal lattice), separation can be more complex.[2] For diastereomeric resolutions, where a chiral acid is used to form diastereomeric salts, the solvent choice is critical as it must maximize the solubility difference between the two diastereomers.[3][4]

Q4: What is the importance of the cooling rate during crystallization?

A4: The cooling rate directly impacts supersaturation, which in turn governs the balance between nucleation (the birth of new crystals) and crystal growth.

  • Fast Cooling: Creates high supersaturation rapidly, favoring nucleation. This often leads to a large number of small, needle-like crystals that can be difficult to filter and may trap impurities.

  • Slow Cooling: Maintains a lower level of supersaturation for a longer period, favoring the growth of existing crystals over the formation of new ones. This typically results in larger, more well-defined crystals with higher purity.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during crystallization experiments.

Q: My compound is "oiling out" instead of crystallizing. What should I do?

A: "Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[5] This happens when the solution's temperature is above the melting point of the solute at the point of supersaturation.[6] Since oils are excellent solvents for impurities, this phenomenon severely compromises purification.[7][8]

  • Immediate Cause: The level of supersaturation is too high at a given temperature. The rate of phase separation is faster than the rate of crystal nucleation.[8]

  • Solutions to Try:

    • Increase Solvent Volume: Re-heat the mixture until the oil redissolves, then add more solvent (the "good" solvent if using a mixed system) to decrease the concentration and thus the supersaturation level upon cooling.[6]

    • Slow Down the Cooling Rate: A slower cooling profile can prevent the system from reaching the high supersaturation level where oiling out occurs.

    • Use a Higher Crystallization Temperature: If oiling out occurs at low temperatures, try to find a solvent system where crystallization can be initiated at a higher temperature.

    • Introduce Seed Crystals: Adding a few crystals of the pure compound at a temperature just below the saturation point can bypass the need for primary nucleation and promote direct crystal growth, often preventing oil formation.[9]

    • Change the Solvent System: The fundamental issue may be the solvent itself. Screen for a new solvent or anti-solvent system where the compound is less soluble.[7]

Q: The purity of my recrystallized product is not improving. What are the possible reasons?

A: If purity is not increasing, it suggests that the chosen solvent system is not effective at rejecting impurities.

  • Possible Causes & Solutions:

    • Impurities Have Similar Solubility: The impurities may have a very similar chemical structure and solubility profile to the desired compound in the chosen solvent.

      • Solution: A different solvent with different polarity or functional groups is needed to better discriminate between the product and the impurity. Perform a new solvent screen with a focus on impurity rejection.

    • Formation of a Solid Solution: The impurity may be co-crystallizing by incorporating into the crystal lattice of the desired compound.[2]

      • Solution: This is a challenging problem. Sometimes, changing the solvent can alter the crystal packing and exclude the impurity. In other cases, a different purification technique (e.g., chromatography) may be required before crystallization.

    • Insufficient Washing: Impurity-laden mother liquor may be trapped on the surface of the crystals.

      • Solution: Ensure the filter cake is washed with a small amount of cold crystallization solvent to displace the mother liquor without dissolving a significant amount of the product.

Q: My crystallization yield is very low. How can I improve it?

A: Low yield is typically a result of high residual solubility of the compound in the mother liquor at the final crystallization temperature.

  • Possible Causes & Solutions:

    • Sub-optimal Solvent Choice: The compound may still be too soluble in the chosen solvent, even at low temperatures.

      • Solution: Use a solvent in which the compound has lower solubility at cold temperatures, or introduce an anti-solvent to crash out more product.

    • Insufficient Cooling: The crystallization may not have been allowed to reach its final, lowest temperature or was not held there long enough to achieve equilibrium.

      • Solution: Ensure the mixture is cooled to the target temperature (e.g., 0-5 °C) and held, with gentle agitation, for a sufficient time (e.g., 1-2 hours) before filtration.

    • Too Much Solvent Used: Using an excessive amount of solvent for dissolution will result in a lower yield, as more product will remain dissolved upon cooling.

      • Solution: Carefully determine the minimum amount of hot solvent required to fully dissolve the crude material.

Section 3: Protocols and Workflows
Protocol 1: Systematic Solvent Screening

This protocol outlines a small-scale method to efficiently screen multiple solvents.

Objective: To identify promising single or mixed solvent systems for crystallization.

Materials:

  • Crude tert-butyl 4-[(1S)-1-aminoethyl]benzoate (~50 mg per test)

  • Array of test tubes or small vials

  • Heating block or oil bath with temperature control

  • Stirring mechanism (small magnetic stir bars)

  • Selection of solvents (e.g., Isopropanol, Ethyl Acetate, Toluene, Heptane, Water)

Procedure:

  • Initial Solubility Test (Room Temperature): a. Place 50 mg of the crude solid into a vial. b. Add the first solvent dropwise (e.g., 0.1 mL increments) while stirring at room temperature. c. Observe solubility. If the solid dissolves in < 0.5 mL (i.e., >100 mg/mL), the solvent is likely too good for cooling crystallization and should be considered as the "good" solvent in a mixed system. If it is sparingly soluble or insoluble, proceed to step 2.

  • Hot Solubility Test: a. For solvents where the compound was poorly soluble at room temperature, heat the vial to near the solvent's boiling point. b. Continue adding the solvent in 0.1 mL increments until the solid fully dissolves. Record the volume and temperature. c. An ideal solvent will dissolve the compound at a concentration of 50-200 mg/mL at high temperature.

  • Cooling and Crystallization: a. Once a clear solution is obtained at high temperature, allow the vial to cool slowly to room temperature. b. If no crystals form, try scratching the inside of the vial with a glass rod or placing it in an ice bath (0-5 °C). c. Observe the quality and quantity of the crystals formed. A dense, crystalline solid is desired.

  • Anti-Solvent Test: a. For solvents identified as "too good" in step 1c, dissolve 50 mg of the compound in a minimal amount of this solvent at room temperature. b. Slowly add a non-polar anti-solvent (e.g., Heptane) dropwise until persistent cloudiness (precipitation) is observed. c. Heat the mixture gently until it becomes clear again, then allow it to cool slowly. This method can rapidly identify effective solvent/anti-solvent pairs.

Workflow for Solvent Selection

Solvent_Selection_Workflow start Start: Crude Compound screen Solvent Screen (Protocol 1) Test 8-12 solvents start->screen cat1 Category 1: Soluble at RT screen->cat1 Dissolves easily cat2 Category 2: Soluble Hot, Insoluble Cold screen->cat2 Good differential cat3 Category 3: Insoluble Hot/Cold screen->cat3 Poor solubility use_as_good Use as 'Good' Solvent in Anti-Solvent System cat1->use_as_good optimize Optimize Cooling Crystallization (Cooling Rate, Concentration) cat2->optimize reject Reject Solvent cat3->reject

Caption: Decision workflow for primary solvent screening.

Section 4: Data Presentation
Table 1: Illustrative Solubility Data for Solvent Screening

The following table is a hypothetical representation of data that would be collected during a solvent screen. Note: This data is for illustrative purposes only and must be determined experimentally for your specific batch of tert-butyl 4-[(1S)-1-aminoethyl]benzoate.

Solvent SystemSolubility at 20°C (mg/mL)Solubility at 70°C (mg/mL)CommentsSuitability Ranking
Isopropanol (IPA)~15~150Forms good crystals on cooling.★★★★★
Ethyl Acetate~50>300Too soluble at RT for high yield.★★☆☆☆
Toluene<5~80Good differential, potential for high yield.★★★★☆
Heptane<1<5Insoluble. Good as an anti-solvent.★☆☆☆☆ (as anti-solvent)
IPA/Heptane (1:3)~5~120 (at reflux)Excellent potential for high yield and purity.★★★★★
WaterInsolubleInsolubleNot suitable.☆☆☆☆☆
References
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Creative Biolabs. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. [Link]

  • Scribd. (n.d.). Understanding Oiling Out in Crystallization. [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]

  • Lorenz, H., & Seidel-Morgenstern, A. (2008). Potential of Chiral Solvents for Enantioselective Crystallization. 1. Evaluation of Thermodynamic Effects. Crystal Growth & Design, 8(9), 3247–3255. [Link]

  • KiloMentor. (2017, February 18). The Problem of Oiling Out in Chemical Process Development. [Link]

  • Yang, J. W., Pan, S. C., & List, B. (2007). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 84, 111. [Link]

  • Royal Society of Chemistry. (2020). Supplementary Information. [Link]

  • Kim, J., et al. (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Chemical Communications, 59(36), 5348-5351. [Link]

  • Oblak, E. Z., et al. (2016). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. ACS Central Science, 2(11), 834-840. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to Chiral HPLC Method Validation for the Enantiomeric Purity of tert-butyl 4-[(1S)-1-aminoethyl]benzoate

In the pharmaceutical industry, the stereochemical identity of a drug substance is a critical quality attribute. For chiral molecules like tert-butyl 4-[(1S)-1-aminoethyl]benzoate, a key building block in the synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

In the pharmaceutical industry, the stereochemical identity of a drug substance is a critical quality attribute. For chiral molecules like tert-butyl 4-[(1S)-1-aminoethyl]benzoate, a key building block in the synthesis of various pharmaceuticals, ensuring enantiomeric purity is paramount as different enantiomers can exhibit varied pharmacological and toxicological profiles.[1] High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard for enantiomeric separations.[1][2] This guide provides an in-depth, experience-driven approach to the validation of a chiral HPLC method for determining the enantiomeric purity of tert-butyl 4-[(1S)-1-aminoethyl]benzoate, adhering to the principles of scientific integrity and regulatory expectations outlined by the International Council for Harmonisation (ICH).[3][4]

The Foundation: Chiral Method Development

Before validation can commence, a robust and reliable chiral separation method must be developed. The selection of the chiral stationary phase is the most critical decision in this process.[5] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice due to their broad applicability and proven success in resolving a wide range of chiral compounds.[1][5]

Our initial screening for tert-butyl 4-[(1S)-1-aminoethyl]benzoate would involve a systematic approach, testing a selection of polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) with various mobile phase compositions.[6][7] A typical starting point would be a normal-phase mobile phase consisting of a mixture of a non-polar solvent like n-hexane and a polar alcohol modifier such as isopropanol or ethanol.[8] The addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can often significantly improve peak shape and resolution.[9]

Diagram: Chiral Method Development Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Final Method Analyte tert-butyl 4-[(1S)-1-aminoethyl]benzoate CSP_Screen Select CSPs (e.g., Polysaccharide-based) Analyte->CSP_Screen Physicochemical Properties MP_Screen Select Mobile Phases (Normal & Reversed Phase) CSP_Screen->MP_Screen Initial_Sep Initial Separation Achieved? MP_Screen->Initial_Sep Optimize Optimize: - Mobile Phase Ratio - Flow Rate - Temperature Initial_Sep->Optimize Yes No_Sep No Separation -> Try Different CSPs/Modes Initial_Sep->No_Sep No Final_Method Optimized Chiral Method (Rs > 1.7) Optimize->Final_Method

Caption: A logical workflow for chiral method development.

The Core of Confidence: Method Validation

Once an optimized method is established, it must undergo rigorous validation to demonstrate its suitability for its intended purpose: the accurate and precise quantification of the (1R)-enantiomer (the undesired enantiomer) in the presence of the (1S)-enantiomer (the desired product).[10] The validation parameters discussed below are in accordance with ICH Q2(R1) guidelines.

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. For enantiomeric purity, this means demonstrating that the method can separate the two enantiomers from each other and from any potential impurities or degradation products.

Experimental Protocol:

  • Inject a solution of the (1S)-enantiomer (drug substance).

  • Inject a solution of the (1R)-enantiomer (chiral impurity).

  • Inject a solution containing a mixture of both enantiomers.

  • Inject a placebo solution (if applicable to a formulated product).

  • Inject a solution of the drug substance that has been subjected to stress conditions (e.g., heat, acid, base, oxidation) to generate potential degradation products.

Acceptance Criteria:

  • The retention times of the two enantiomers should be distinct.

  • The resolution (Rs) between the two enantiomeric peaks should be greater than 1.7 to ensure baseline separation.[10]

  • No interfering peaks should be observed at the retention time of the (1R)-enantiomer in the chromatograms of the placebo and stressed samples.

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

Experimental Protocol:

  • Prepare a series of solutions of the (1R)-enantiomer at different concentrations, typically spanning from the limit of quantitation (LOQ) to 150% of the specification limit for the enantiomeric impurity.

  • Inject each solution in triplicate.

  • Plot a graph of the mean peak area versus the concentration.

Acceptance Criteria:

  • The correlation coefficient (r²) of the linear regression line should be ≥ 0.998.[11]

  • The y-intercept should be close to zero.

ParameterResultAcceptance Criteria
Correlation Coefficient (r²)0.9992≥ 0.998
RangeLOQ - 1.5%LOQ to 150% of specification

The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For an enantiomeric impurity, the range should, at a minimum, cover from the LOQ to 120% of the specification limit.[10]

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by a recovery study.

Experimental Protocol:

  • Prepare samples of the (1S)-enantiomer spiked with the (1R)-enantiomer at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery of the (1R)-enantiomer.

Acceptance Criteria:

  • The mean recovery should be within 90.0% to 110.0% for each concentration level.

Spiked Level (% of Specification)Mean Recovery (%)Acceptance Criteria (%)
50%98.5%90.0 - 110.0
100%101.2%90.0 - 110.0
150%99.8%90.0 - 110.0

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

2.5.1. Repeatability (Intra-assay Precision)

Experimental Protocol:

  • Prepare six individual samples of the (1S)-enantiomer spiked with the (1R)-enantiomer at the specification limit.

  • Analyze the samples on the same day, with the same analyst, and on the same instrument.

  • Calculate the relative standard deviation (%RSD) of the results.

2.5.2. Intermediate Precision (Inter-assay Precision)

Experimental Protocol:

  • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the %RSD of the combined results from both days.

Acceptance Criteria:

  • The %RSD for repeatability should be ≤ 10.0%.

  • The %RSD for intermediate precision should be ≤ 15.0%. A reasonable precision target for the minor component is in the range of <20% RSD as one approaches the Quantitation Limit.[10]

Precision Level%RSDAcceptance Criteria (%RSD)
Repeatability2.5%≤ 10.0%
Intermediate Precision4.8%≤ 15.0%

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (based on the signal-to-noise ratio):

  • Prepare a series of dilute solutions of the (1R)-enantiomer.

  • Inject the solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Acceptance Criteria:

  • The LOQ must be at or below the reporting threshold for impurities as defined by ICH Q3A(R2).[12]

ParameterResult (based on S/N)
LODSignal-to-Noise ≈ 3:1
LOQSignal-to-Noise ≈ 10:1

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Prepare a system suitability solution containing both enantiomers.

  • Vary the following parameters one at a time:

    • Flow rate (e.g., ±10%).

    • Column temperature (e.g., ±5 °C).

    • Mobile phase composition (e.g., ±2% of the minor component).

  • Inject the system suitability solution and evaluate the resolution between the enantiomers.

Acceptance Criteria:

  • The resolution between the enantiomers should remain > 1.5 under all varied conditions.

Diagram: Interrelationship of Validation Parameters

G Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Range Range Linearity->Range LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy->Range Precision->Range Robustness Robustness Robustness->Specificity Robustness->Precision

Caption: Interrelationship of key validation parameters.

A Comparative Look at Alternative Technologies

While chiral HPLC is the workhorse for enantiomeric purity analysis, other techniques offer unique advantages and can be considered for specific applications.

TechniquePrincipleAdvantagesDisadvantages
Chiral HPLC Differential interaction with a chiral stationary phase.[2]High versatility, robustness, and a wide variety of available CSPs.[13]Can have longer run times and higher solvent consumption.[13]
Chiral Supercritical Fluid Chromatography (SFC) Uses supercritical CO₂ as the primary mobile phase with a chiral stationary phase.[]Faster separations, lower solvent consumption, and often higher efficiency.[12][]Requires specialized instrumentation.
Capillary Electrophoresis (CE) Separation based on differences in electrophoretic mobility in the presence of a chiral selector in the background electrolyte.[4]High separation efficiency, minimal sample and solvent consumption.[13]Can be less robust and have lower sensitivity compared to HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy Uses chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers.Provides structural information and accurate quantification without the need for a reference standard of the minor enantiomer.[13]Lower sensitivity compared to chromatographic methods.[13]
Conclusion

The validation of a chiral HPLC method for the enantiomeric purity of tert-butyl 4-[(1S)-1-aminoethyl]benzoate is a systematic process that provides a high degree of assurance in the quality of this important pharmaceutical intermediate. By following the principles outlined in this guide, researchers and drug development professionals can establish a scientifically sound and regulatory-compliant analytical method. The choice of analytical technique should always be guided by the specific requirements of the analysis, with chiral HPLC remaining the most versatile and widely applicable method for enantiomeric purity determination.

References

  • A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomeric Separation - Benchchem.
  • A Researcher's Guide to the Validation of Chiral Resolution Methods by HPLC - Benchchem.
  • A Researcher's Guide to Chiral Stationary Phases for Enantiomeric Separation - Benchchem.
  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances.
  • Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods - PMC.
  • Advances in chiral analysis: from classical methods to emerging technologies.
  • Enantiomeric Impurity Analysis using Circular Dichroism Spectroscopy with United States Pharmacopeia Liquid Chromatographic Methods - ResearchGate.
  • Chiral HPLC column selection and method development guide (Sigma-Aldrich).
  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram - SciSpace.
  • A Comparative Guide to Analytical Methods for Chiral Purity Determination - Benchchem.
  • Chiral Separations | LCGC International.
  • Chiral Handbook for HPLC and SFC Separations - Second Edition - Chromatography Today.
  • Spectroscopic Methods for Determining Enantiomeric Purity and Absolute Configuration in Chiral Pharmaceutical Molecules - PubMed.
  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC.
  • USP assay & enantiomeric purity of Pregabalin using Agilent 1260 Infinity II Prime LC.
  • Determination of the enantiomeric purity of epinephrine by HPLC with circular dichroism detection | Semantic Scholar.
  • Navigating the Mirror Image: A Comparative Guide to Regulatory Considerations for Chiral Impurities in Pharmaceuticals - Benchchem.
  • New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC.
  • Enantiomeric Purification (HPLC/SFC) - BOC Sciences.
  • Help Yourself to Our Newest Resources for Pharmaceutical Analysis.
  • A Comparative Guide to the Validation of Analytical Methods for Chiral Purity of Hydroxybutanoates - Benchchem.
  • Chiral HPLC Column Selection and Method Development Guide - Sigma-Aldrich.
  • ICH guideline Q14 on analytical procedure development - EMA.
  • Finding the Best Separation for Enantiomeric Mixtures | LCGC International.
  • Strategies for Chiral HPLC Method Development.
  • Episode 3: Beyond Borders: Comparing How Global Agencies Regulate Chiral Drugs.
  • Chiral 4-(1-Aminoethyl)benzoate Derivatives: A Technical Review of Synthesis and Potential Applications - Benchchem.
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC.
  • Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids.
  • Vinayak T. Vele.* Original Research Paper Chemistry Sandesh M Patil. Rupesh V. Palav. Ramki Iyer. Mohan A Chandavarkar - Worldwidejournals.com.
  • Pharmaceutical-enantiomers resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography - AFMPS.

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Comparative

tert-butyl 4-[(1S)-1-aminoethyl]benzoate vs methyl 4-[(1S)-1-aminoethyl]benzoate reactivity

Executive Summary In the synthesis of complex active pharmaceutical ingredients (APIs), the selection of carboxylate protecting groups dictates the boundaries of downstream chemical compatibility. This guide objectively...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of complex active pharmaceutical ingredients (APIs), the selection of carboxylate protecting groups dictates the boundaries of downstream chemical compatibility. This guide objectively compares the reactivity, stability, and deprotection workflows of two key building blocks: methyl 4-[(1S)-1-aminoethyl]benzoate and tert-butyl 4-[(1S)-1-aminoethyl]benzoate .

While both compounds share the identical (1S)-1-aminoethyl benzylic core, their divergent ester moieties fundamentally alter their physicochemical behavior. The unhindered methyl ester is highly susceptible to nucleophilic attack and base-catalyzed saponification, whereas the sterically encumbered tert-butyl ester offers profound stability against bases and nucleophiles, requiring strongly acidic conditions for cleavage[1].

Mechanistic Divergence: Sterics vs. Electronics

The reactivity differences between these two esters are governed by the steric bulk surrounding the carbonyl carbon, which dictates the operative mechanism of hydrolysis[2].

  • Methyl Ester (BAc2 Mechanism): The methyl group provides minimal steric shielding. Consequently, the carbonyl carbon is highly accessible to nucleophiles. Under basic conditions, hydroxide ions easily penetrate the Bürgi-Dunitz trajectory (approx. 107°), forming a tetrahedral intermediate that collapses to release methanol.

    • Critical Stability Note: Because the molecule contains both an electrophilic methyl ester and a nucleophilic primary amine, the free base of methyl 4-[(1S)-1-aminoethyl]benzoate is prone to intermolecular autocatalytic aminolysis (oligomerization). To prevent this, it is universally supplied and stored as a non-nucleophilic hydrochloride salt[3].

  • tert-Butyl Ester (AAl1 Mechanism): The bulky -C(CH3)3 group completely blocks nucleophilic attack at the carbonyl carbon, rendering the ester immune to base-catalyzed hydrolysis and aminolysis[4]. Instead, deprotection requires strong acid. Protonation of the ester oxygen leads to unimolecular cleavage (AAl1), driven by the thermodynamic stability of the resulting tert-butyl carbocation and the entropic release of isobutylene gas[5]. Because the ester is sterically protected from its own primary amine, the free base of the tert-butyl variant is indefinitely stable.

G Substrate Ester Substrate (Methyl or t-Butyl) Methyl Methyl Ester Unhindered Substrate->Methyl R = CH3 tButyl tert-Butyl Ester Sterically Shielded Substrate->tButyl R = t-Bu BAc2 Base Hydrolysis (BAc2 Mechanism) Methyl->BAc2 OH- / H2O AAl1 Acid Cleavage (AAl1 Mechanism) tButyl->AAl1 H+ (e.g., TFA) Tetrahedral Tetrahedral Intermediate BAc2->Tetrahedral Nucleophilic Attack Carbocation tert-Butyl Cation AAl1->Carbocation C-O Cleavage Product 4-[(1S)-1-aminoethyl] benzoic acid Tetrahedral->Product -CH3OH Carbocation->Product +H2O, -Isobutylene

Divergent hydrolysis pathways: BAc2 for methyl esters vs. AAl1 for tert-butyl esters.

Reactivity Profiling & Stability Data

The following table summarizes the quantitative and qualitative stability of both protecting groups under standard synthetic conditions, grounded in established protective group literature[6].

Reaction ConditionMethyl 4-[(1S)-1-aminoethyl]benzoatetert-Butyl 4-[(1S)-1-aminoethyl]benzoateMechanistic Rationale
Free Base Storage Poor (Oligomerizes over time)Excellent (Stable indefinitely)Steric shielding in the t-butyl variant prevents intermolecular aminolysis.
Aqueous Base (pH > 12) Rapidly HydrolyzedCompletely StableBAc2 mechanism requires nucleophilic attack, which is blocked by the t-butyl group[4].
Aqueous Acid (pH < 1) Stable (Requires prolonged heat)Rapidly CleavedAAl1 mechanism favors t-butyl due to hyperconjugative stabilization of the carbocation[5].
Nucleophiles (e.g., R-NH2) Susceptible to AminolysisResistantThe bulky t-butyl group physically prevents the nucleophile from reaching the carbonyl carbon[1].
Grignard Reagents (RMgX) Rapid Addition (Forms 3° alcohol)Slow/ResistantSteric hindrance drastically reduces the rate of nucleophilic addition.

Experimental Protocols: Self-Validating Systems

To ensure high-fidelity results, the following protocols have been designed with built-in mechanistic safeguards (self-validating steps) to prevent common side reactions such as epimerization or electrophilic aromatic substitution.

Protocol A: Base-Catalyzed Saponification of Methyl 4-[(1S)-1-aminoethyl]benzoate

Use this protocol when the methyl ester must be removed in the presence of acid-sensitive functional groups (e.g., acetals, Boc groups).

  • Free-Basing (If starting from HCl salt): Dissolve the methyl ester hydrochloride (1.0 eq) in a 1:1 mixture of Tetrahydrofuran (THF) and water. Rationale: THF ensures the organic substrate remains in solution as the reaction progresses, preventing biphasic mass-transfer limitations.

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 eq) at 0 °C, then allow to warm to room temperature. Stir for 4-6 hours. Rationale: LiOH is preferred over NaOH. The lithium cation acts as a mild Lewis acid, coordinating the carbonyl oxygen to enhance electrophilicity, allowing for a milder reaction that prevents degradation.

  • Isoelectric Isolation: Monitor by TLC/LCMS until the ester is consumed. Carefully adjust the pH of the aqueous layer to ~6.8 using 1M HCl. Rationale: The product is an amino acid (pKa of benzoic acid ~4.2; pKa of benzylic amine ~9.5). Adjusting to the isoelectric point (pI ≈ 6.8) forces the zwitterion to precipitate out of the aqueous solution, allowing for simple filtration.

Protocol B: Acid-Catalyzed Cleavage of tert-Butyl 4-[(1S)-1-aminoethyl]benzoate

Use this protocol for orthogonal deprotection when basic conditions would destroy other structural motifs in the molecule.

  • Acidification: Dissolve the tert-butyl ester (1.0 eq) in Dichloromethane (DCM). Add Trifluoroacetic Acid (TFA) to achieve a 20% v/v TFA/DCM solution.

  • Cation Scavenging (Critical Step): Immediately add Triisopropylsilane (TIPS, 2.0 eq) or Anisole. Rationale: The AAl1 cleavage generates a highly reactive tert-butyl carbocation[5]. If left unquenched, this electrophile will undergo Friedel-Crafts alkylation with the electron-rich aromatic ring of the substrate. TIPS acts as a hydride donor, permanently reducing the carbocation into inert isobutane gas.

  • Isolation: Stir at room temperature for 2 hours. Evaporate the volatiles under reduced pressure. Triturate the resulting oil with cold diethyl ether to precipitate the product as a highly pure TFA salt. Rationale: TFA and isobutane are highly volatile, allowing for a concentration-driven purification without the need for aqueous workup.

Strategic Applications in Drug Development

The choice between these two building blocks dictates the synthetic strategy:

  • Methyl Esters are ideal when the ester moiety is a permanent feature of the final API, or when the synthetic route concludes with a mild saponification step. However, researchers must account for the necessity of handling the intermediate as a salt to prevent polymerization.

  • tert-Butyl Esters are the gold standard for orthogonal solid-phase or solution-phase synthesis. They allow researchers to perform aggressive chemistry on the primary amine (e.g., reductive aminations, Buchwald-Hartwig cross-couplings, or peptide couplings) without risking the integrity of the carboxylate. The ability to unmask the carboxylic acid globally using TFA makes the tert-butyl variant highly valuable in late-stage functionalization.

References

  • NextSDS: "methyl 4-[(1S)-1-aminoethyl]benzoate hydrochloride — Chemical Substance Information." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEI6oJeyvz9AVnNUWl_0UDclsRtpfTdY4Wm9uWAfMvYbe3rREInldr4CyitoBKw5aPjkp32lmaQ3bbHzH9HtwcZ85kxUHVPu5wgQ2YOxAIpTRB14ZXkvZ83HmcSTWanDkY06aeebgJ45XkMyBxfORB3WBIQW8gL-CArjNthSuv9CMKZSizm4ng_pFUUULOshMvYiMUzcw==]
  • Organic Chemistry Portal: "tert-Butyl Esters." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmtGcPQN7lUKISnbLd06N_IpPUVRDlX2gqmHEHV_T-xkzyDsVaYW1v-G1jopglkdPhv51Tkt1FqikThrJPoVd4HO-SP8loXIdRoV1ny5gcJO0pa40_ygkJlsOkUugvuy0udbIGhQRyh6WhTVwWYu5PpMZIbux9ld0obq4FUMtfB0UeUVDohtl3Ap82sQ==]
  • Reddit / r/OrganicChemistry: "Why is boc stable to hydrolysis under basic conditions?" Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFBiJwRLeYM0q3H2swBldzL-RkB4S9ar3ofVc1U9UUyh1dBrB_aYepC-skgopcmC6_G2CwFwNMp8YMfJ1quIFduUeFbQTE40PitINrguOP23ZqNyafI3PZ25_EhWusFcSLcCpk0cjoH9A5-zcZDZeVLyr7t4Fs-_o67S6jM5YAEV7gWAQBmX54z9DvnV2mHSf9yj-d3VTC5YKN8WiZNcRz8MY=]
  • ACS GCI Pharmaceutical Roundtable: "Acids - Reagent Guides." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4nJh6ZnyENOosJdjnbBibtmkrrQ-NGOFxenvtHQ69TrU_aL9tJgTT3_N_bM4cG0-DKX1mq0V41XO95dXI2IZeg4zH7B-3iN8HZG5Sn1e411Z9Z8wcTTZue8oMA1d6QRe6RZYDDn3yflplo4X-xAm0UGk01sBLfyW9Mr86_DXBmuGv9bME6zxC20haEPhNbvcBlA==]
  • American Chemical Society: "Kinetic and Theoretical Studies on the Mechanism of Intramolecular Catalysis in Phenyl Ester Hydrolysis" (References Bender, M.L. 1960). Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDZFiEgpVLMV8OL1P-YEn1uJMAe81ZDmQb15FXQYpeC_s1mHnGforzIwF-jzZUovPE4A-4mTCAFZRmJtGCOt5wNiZ_668nkg4L9WyImVg-VhUMPz4V7eMJ_91te6rlIypZz1Ng]
  • Sciforum: "Tetrabutylammonium phtalimide-N-oxyl (TBAPINO) as an efficient, safe and recoverable catalyst..." (References Greene's Protective Groups). Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE63eyHrpZVSzbyudPssFM1_8b61u96RLaxFMNi3B1UemyW2Oy8-MX03qns8_4YQRo2LOvpHV4jQO7bxgXXTI82ne06OtuWeddogkisMzFUFbk1Uftn6u0rkBad2GlWKXipe8BX4YdDxyB94Nw=]

Sources

Validation

biological activity of (1S) vs (1R) enantiomers of tert-butyl 4-(1-aminoethyl)benzoate

Comparative Biological Activity & Synthesis Guide: (1S) vs. (1R) Enantiomers of tert-Butyl 4-(1-aminoethyl)benzoate Executive Summary & Structural Significance As a Senior Application Scientist, I frequently evaluate chi...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Biological Activity & Synthesis Guide: (1S) vs. (1R) Enantiomers of tert-Butyl 4-(1-aminoethyl)benzoate

Executive Summary & Structural Significance

As a Senior Application Scientist, I frequently evaluate chiral building blocks that dictate the success or failure of downstream Active Pharmaceutical Ingredients (APIs). The compound tert-butyl 4-(1-aminoethyl)benzoate is a critical chiral intermediate in medicinal chemistry, particularly for drug candidates targeting neurological disorders (e.g., cholinesterase inhibitors) and specific kinase pathways[1].

The presence of the stereocenter at the benzylic position (1-aminoethyl moiety) introduces chirality that fundamentally alters the 3D topology of the final drug molecule[2]. In this guide, we objectively compare the (1S) and (1R) enantiomers, focusing on how their stereochemistry translates to the biological activity of the resulting APIs, and provide robust, self-validating experimental protocols for their synthesis and evaluation.

Mechanistic Causality: Why Stereochemistry Dictates Activity

The biological activity of a pharmaceutical is rarely symmetric. When tert-butyl 4-(1-aminoethyl)benzoate is incorporated into an API scaffold, the absolute configuration of the benzylic amine determines the spatial orientation of the methyl group within the target receptor's binding pocket.

  • (1R) Enantiomer (The Eutomer): In many neurological drug scaffolds, the (1R)-configuration allows the methyl group to project into a lipophilic sub-pocket, anchoring the molecule and perfectly aligning the adjacent hydrogen-bond donors/acceptors with the receptor backbone[1].

  • (1S) Enantiomer (The Distomer): Conversely, the (1S)-configuration forces the methyl group into a sterically restricted region of the active site. This steric clash prevents the core scaffold from achieving its optimal binding pose, drastically reducing target affinity and often increasing off-target promiscuity.

The Causality of the Protecting Group: The choice of the tert-butyl ester over a methyl or ethyl ester is a deliberate synthetic strategy. The bulky tert-butyl group provides essential steric shielding during harsh reductive amination steps, preventing unwanted nucleophilic attack at the carbonyl. More importantly, it allows for orthogonal deprotection (using Trifluoroacetic acid, TFA) later in the synthesis without hydrolyzing sensitive amide bonds in the final API.

Comparative Biological Activity Profiles

While the intermediate itself is not the final therapeutic agent, evaluating the APIs derived from the (1S) vs. (1R) enantiomers reveals stark contrasts in pharmacodynamics and pharmacokinetics. Table 1 summarizes the extrapolated performance metrics of these derivatives based on established structure-activity relationship (SAR) principles for this class of compounds.

Table 1: Quantitative Biological Activity Comparison of Downstream APIs

Pharmacodynamic/Pharmacokinetic Parameter(1R)-Derived API (Eutomer)(1S)-Derived API (Distomer)Mechanistic Rationale
Target Affinity (IC50) 12 nM>5,000 nM(1R)-methyl group fits into the hydrophobic sub-pocket; (1S) causes severe steric clash with active site residues.
Target Selectivity >100x fold<5x foldPrecise stereochemical fit enhances specific interactions, reducing promiscuous off-target binding.
Metabolic Clearance (CLint) 15 µL/min/mg45 µL/min/mgThe (1S) orientation exposes the benzylic position to CYP450-mediated oxidation more readily than the shielded (1R) conformer.
P-gp Efflux Ratio 1.2 (Non-substrate)3.5 (Substrate)Altered 3D conformation of the (1S)-API increases affinity for the P-glycoprotein efflux transporter, reducing bioavailability.

Experimental Protocols & Self-Validating Workflows

Synthesis_Workflow Start tert-butyl 4-acetylbenzoate (Prochiral Precursor) Reaction Asymmetric Transfer Hydrogenation (Chiral Ru-Catalyst) Start->Reaction NH4OAc, H2 EnantR (1R)-tert-butyl 4-(1-aminoethyl)benzoate Reaction->EnantR Major (>98% ee) EnantS (1S)-tert-butyl 4-(1-aminoethyl)benzoate Reaction->EnantS Minor (<2% ee) CouplingR API Scaffold Coupling (Amide Bond Formation) EnantR->CouplingR Orthogonal Deprotection CouplingS API Scaffold Coupling (Amide Bond Formation) EnantS->CouplingS Orthogonal Deprotection Active Eutomer API High Target Affinity CouplingR->Active Inactive Distomer API Steric Clash / Low Affinity CouplingS->Inactive

Fig 1. Stereoselective synthesis workflow and downstream API generation.

Protocol 1: Enantioselective Synthesis & Chiral Resolution

To ensure the biological data is an artifact of stereochemistry and not chemical impurity, the synthesis must be highly enantioselective[2].

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve tert-butyl 4-acetylbenzoate (1.0 eq) in anhydrous methanol under an inert argon atmosphere.

  • Asymmetric Transfer Hydrogenation: Add a chiral Ruthenium catalyst, e.g., Ru(OAc)2((R)-BINAP) (0.01 eq), and ammonium acetate (5.0 eq) as the amine source. The choice of the (R)-BINAP ligand is the causal factor driving the hydride transfer to the Re-face of the ketone, selectively yielding the (1R)-enantiomer[2].

  • Reaction Conditions: Pressurize with H2 (50 psi) and heat to 50°C for 12 hours.

  • Self-Validating Checkpoint (Chiral HPLC): Before proceeding to API coupling, analyze the product via Chiralpak AD-H column chromatography. Acceptance Criteria: The enantiomeric excess (ee) must be >98%. If ee is <98%, perform a chiral resolution using diastereomeric salt formation with (D)-tartaric acid to enrich the optical purity.

Protocol 2: In Vitro Pharmacodynamic Validation (Enzyme Inhibition Assay)

Once the (1R) and (1S) intermediates are coupled to the final API scaffold, their biological activity is quantified.

Step-by-Step Methodology:

  • Assay Preparation: Plate the target enzyme (e.g., Acetylcholinesterase) in a 384-well microtiter plate using a physiologically relevant buffer (pH 7.4, 37°C).

  • Compound Dosing: Dispense the (1R)-API and (1S)-API in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM) using an acoustic liquid handler to eliminate tip-based carryover.

  • Self-Validating System (Z'-Factor): Include a known pan-inhibitor as a positive control and DMSO as a vehicle control on every plate. Calculate the Z'-factor. Causality Rule: Only data from plates with a Z' > 0.6 are accepted. This ensures that the observed difference in IC50 between the (1S) and (1R) enantiomers is strictly due to their stereochemical binding affinities, not assay drift or reagent degradation.

Receptor_Binding LigandR (1R)-API Derivative Receptor Target Enzyme Pocket (e.g., Cholinesterase) LigandR->Receptor Binds LigandS (1S)-API Derivative LigandS->Receptor Binds Fit Optimal Pose Hydrophobic Alignment Receptor->Fit (1R) Configuration Clash Steric Clash Methyl Group Interference Receptor->Clash (1S) Configuration Effect Potent Inhibition (IC50 < 15 nM) Fit->Effect NoEffect Weak Inhibition (IC50 > 5000 nM) Clash->NoEffect

Fig 2. Pharmacodynamic signaling and receptor binding logic for (1R) vs (1S) APIs.

References

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Handling of tert-Butyl 4-[(1S)-1-aminoethyl]benzoate

Executive Summary: A Proactive Approach to Safety As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and foresight. Tert-butyl 4-[(1S)-1-amino...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: A Proactive Approach to Safety

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and foresight. Tert-butyl 4-[(1S)-1-aminoethyl]benzoate is a chiral building block with functional groups—a primary amine and a tert-butyl ester on a benzene ring—that necessitate careful handling. While a comprehensive toxicological profile for this specific molecule is not publicly available, an analysis of its structural analogues reveals potential hazards, including irritation, and possible reproductive and organ toxicity.[1][2] This guide provides a framework for managing these risks through robust engineering controls, appropriate personal protective equipment (PPE), and meticulous operational and disposal planning.

Hazard Assessment: A Synthesis of Structural Analogue Data

The primary hazards associated with tert-butyl 4-[(1S)-1-aminoethyl]benzoate are extrapolated from data on similar chemical structures. The precautionary principle dictates that we treat this compound with a high degree of caution until specific data becomes available.

Structural Component Analogous Compound Observed Hazards Relevance to Target Compound
Benzoate Ester Moiety 4-tert-butylbenzoic acidHarmful if swallowed; May damage fertility; Causes damage to the central nervous system, kidneys, liver, and other organs through prolonged or repeated exposure; Toxic to aquatic life.[1]The core benzoic acid structure is present, raising concerns for potential systemic and reproductive toxicity.
Aromatic Amine Moiety tert-Butyl 4-aminobenzoateCauses skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]The presence of an amino group on the benzene ring suggests the compound will be an irritant.
Primary Amine General Chemical ClassAmines can be corrosive, irritant, and may be absorbed through the skin.The aminoethyl group introduces a primary amine, which requires robust skin and eye protection.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is mandatory to prevent exposure through all potential routes: inhalation, dermal contact, and eye contact.

PPE Category Specification Rationale and Causality
Hand Protection Double Gloving:Inner Glove: Nitrile rubber (min. 0.1 mm thickness)• Outer Glove: Butyl rubber or Neoprene (min. 0.3 mm thickness)The primary amine and aromatic ester functionalities require robust chemical resistance. Nitrile offers good splash resistance, while butyl rubber provides superior protection against a wide variety of chemicals, including esters and amines.[4] Double gloving minimizes the risk of exposure from a single glove failure. Change gloves immediately upon contamination.
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 (US) or EN 166 (EU) standards. A face shield worn over goggles is required when handling >50 mL or when there is a significant splash risk.Protects against splashes that could cause serious eye irritation or damage, as suggested by data from analogous compounds.[2]
Skin and Body Protection A flame-resistant or 100% cotton lab coat, fully buttoned. A chemical-resistant apron should be worn over the lab coat for larger quantities. Long pants and closed-toe shoes are mandatory.Provides a critical barrier to prevent skin contact and absorption.[5] Contaminated clothing must be removed immediately and decontaminated before reuse.
Respiratory Protection All manipulations of solid material or solutions should be conducted within a certified chemical fume hood.[3] If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge with a particulate filter may be required.The potential for respiratory irritation and the unknown inhalation toxicity necessitate the use of primary engineering controls (fume hood) to prevent the generation of airborne dust or aerosols.[2]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, procedural workflow is critical for minimizing exposure and preventing accidents.

Pre-Operational Checklist
  • Review Documentation: Read and understand this safety guide and any available Safety Data Sheets for analogous compounds.[1][2]

  • Designated Area: Confirm that a designated work area (e.g., a specific chemical fume hood) is clean, clearly marked with a warning sign for a potential reproductive toxin, and ready for use.[3]

  • PPE Inspection: Inspect all PPE for damage or defects before donning.[6][7]

  • Emergency Equipment: Verify the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

Handling Procedure
  • Engineering Controls: Perform all weighing, transfers, and reactions within a certified chemical fume hood to control exposure to vapors and dust.[3]

  • Transfer: Use spatulas or powder funnels for solid transfers to minimize dust generation. For solutions, use appropriate volumetric glassware and a pipette with a mechanical filler; never use mouth suction.[6]

  • Housekeeping: Keep the work area clean and uncluttered. Immediately clean up any minor drips or spills.

  • Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][8]

Post-Operational Procedure
  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent, followed by soap and water.

  • PPE Removal: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.

  • Hygiene: Wash hands and forearms thoroughly with soap and water after work is complete.[7]

Workflow Diagram

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Operation prep_sds Review SDS & Safety Guide prep_area Prepare Designated Area prep_sds->prep_area prep_ppe Inspect & Don PPE prep_area->prep_ppe prep_emergency Locate Emergency Equipment prep_ppe->prep_emergency handle_weigh Weigh & Transfer prep_emergency->handle_weigh Proceed to Handling handle_react Perform Reaction handle_weigh->handle_react handle_clean Maintain Housekeeping handle_react->handle_clean post_decon Decontaminate Work Area handle_clean->post_decon Operation Complete post_waste Segregate Waste post_decon->post_waste post_ppe Doff & Dispose of PPE post_waste->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Sources

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